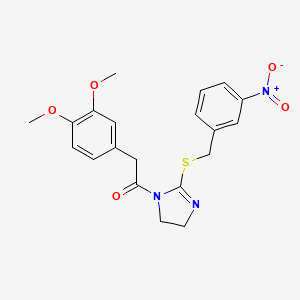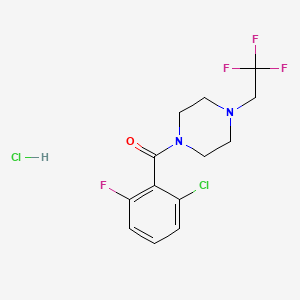
2-(3,4-dimethoxyphenyl)-1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(3,4-dimethoxyphenyl)-1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic molecule that appears to be related to various research areas, including organic synthesis and potential fungicidal activity. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane, as mentioned in the first paper, involves heating 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide with chloroacetic acid or phosphoryl chloride, leading to a free-radical process that yields the final product in a low percentage . This suggests that the synthesis of our compound might also involve radical intermediates or require specific conditions to promote the formation of the desired product.
Molecular Structure Analysis
The molecular structure of the compound likely includes a 3,4-dimethoxyphenyl group, which is a common moiety in organic chemistry known for its electron-donating properties. This group can stabilize adjacent positive charges or radical intermediates, which is crucial in multi-step synthesis reactions . The presence of a nitro group in the compound suggests that it could be involved in electron-withdrawing interactions, potentially affecting the reactivity and stability of the molecule.
Chemical Reactions Analysis
The compound's structure implies that it could participate in various chemical reactions. The presence of a thioether (sulfur-containing) group indicates that it could undergo oxidation or serve as a nucleophile in substitution reactions. The imidazole ring is a versatile moiety that can participate in hydrogen bonding and coordinate to metal ions, which could be relevant in catalysis or the compound's biological activity .
Physical and Chemical Properties Analysis
While the papers do not provide direct information on the physical and chemical properties of the compound , we can infer that the presence of multiple aromatic rings and heteroatoms (such as oxygen, nitrogen, and sulfur) in the molecule would influence its solubility, boiling point, and melting point. The electron-donating and electron-withdrawing groups within the molecule would also affect its acidity and basicity, as well as its potential interactions with biological targets .
Relevant Case Studies
Although the provided papers do not discuss case studies directly related to the compound, the synthesis and characterization of similar molecules, such as thiazole derivatives with potential fungicidal activity, suggest that our compound could also be explored for its biological properties . The methodologies used for the synthesis and analysis of these related compounds could serve as a foundation for further studies on the compound of interest.
Applications De Recherche Scientifique
Photophysical Properties and Organic Synthesis Research into compounds structurally related to 2-(3,4-dimethoxyphenyl)-1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has provided insights into their photophysical properties and potential applications in organic synthesis. For instance, Kravchenko et al. (2018) explored the transformations of S-substituted imidazotriazinones under specific conditions, leading to novel compounds with unique photochemical properties. This study highlights the compound's relevance in synthesizing materials with potential applications in photovoltaics or as photoresponsive materials (Kravchenko et al., 2018).
Fluorescent Chemosensors Another significant application is in the development of fluorescent chemosensors for metal ion detection. Salman A. Khan (2020) synthesized a pyrazoline derivative that acts as a fluorescent chemosensor for Fe3+ ions, demonstrating the potential of compounds structurally similar to this compound in environmental monitoring and bioimaging applications (Salman A. Khan, 2020).
Antimicrobial and Antifungal Activities Research on thiazole derivatives prepared from compounds with structural similarities has demonstrated significant antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (M. S. Bashandy et al., 2008).
Synthesis of Heterocyclic Compounds The structural framework of this compound has facilitated the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and as intermediates in organic synthesis (N. N. Smolyar et al., 2007).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-27-17-7-6-14(11-18(17)28-2)12-19(24)22-9-8-21-20(22)29-13-15-4-3-5-16(10-15)23(25)26/h3-7,10-11H,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFYNDYSPWGOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2531540.png)
![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2531542.png)

![3-[1-[1-[(E)-2-Phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2531544.png)
![tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate](/img/structure/B2531546.png)
![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/no-structure.png)

